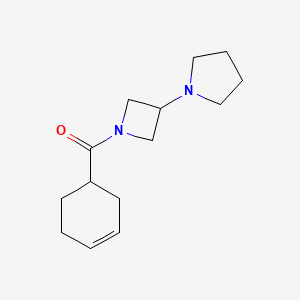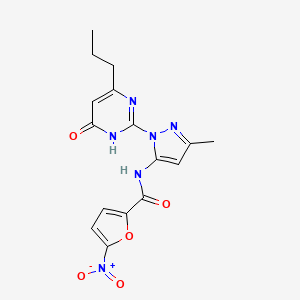![molecular formula C20H23N9O B2458954 (3-Azetidinyl)(4-(3-Pyridinylmethyl)piperazin-1-yl)methanon, 1-[6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl]- CAS No. 2034360-06-8](/img/structure/B2458954.png)
(3-Azetidinyl)(4-(3-Pyridinylmethyl)piperazin-1-yl)methanon, 1-[6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23N9O and its molecular weight is 405.466. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Struktur der Verbindung deutet darauf hin, dass sie vielversprechende Antitumoreigenschaften haben könnte. Forscher haben neuartige 1,2,4-Triazolderivate synthetisiert, darunter auch solche, die die beschriebene Einheit enthalten, und ihre zytotoxischen Aktivitäten bewertet . Insbesondere die Verbindungen 7d, 7e, 10a und 10d zeigten eine signifikante Zytotoxizität gegenüber der Hela-Zelllinie mit IC50-Werten unter 12 μM. Diese Ergebnisse unterstreichen ihr Potenzial als Antitumormittel.
Antimikrobielle und antivirale Anwendungen
1,2,4-Triazolderivate wurden auf ihre antimikrobiellen und antiviralen Eigenschaften untersucht. Die einzigartige Struktur der Verbindung könnte zur Hemmung des Bakterienwachstums oder der Virusreplikation beitragen . Weitere Studien sind erforderlich, um ihre Wirksamkeit gegen spezifische Krankheitserreger zu untersuchen.
Aromatase-Inhibition
Molekular-Docking-Studien zeigten, dass diese Verbindung mit der Bindungstasche des Aromatase-Enzyms interagiert, was auf eine potenzielle Rolle bei der Aromatase-Inhibition hindeutet . Aromatasehemmer werden bei der Behandlung von Brustkrebs eingesetzt, um die Östrogenproduktion zu unterdrücken. Die Untersuchung ihrer Bindungsmodi und ihres Mechanismus könnte wertvolle Erkenntnisse liefern.
Pflanzenschutzmittel und Korrosionsschutzmittel
Heterozyklische Verbindungen, darunter Triazole, finden Anwendungen in Pflanzenschutzmitteln und Korrosionsschutzmitteln . Obwohl spezifische Daten zur Leistung dieser Verbindung in diesen Bereichen rar sind, machen ihre strukturellen Merkmale sie zu einem interessanten Kandidaten für weitere Untersuchungen.
Lichtstabilisatoren und Farbstoffe
Triazolderivate haben industrielle Anwendungen als Lichtstabilisatoren und Farbstoffe . Obwohl direkte Beweise für den Einsatz dieser Verbindung in diesen Kontexten begrenzt sind, rechtfertigen ihre chemischen Eigenschaften eine Untersuchung.
Weitere potenzielle Anwendungen
Aufgrund ihres stickstoffhaltigen heterozyklischen Rings kann diese Verbindung zusätzliche pharmakologische Aktivitäten aufweisen. Forscher sollten ihre Interaktionen mit verschiedenen Zielstrukturen, wie z. B. Rezeptoren, Enzymen oder Stoffwechselwegen, untersuchen, um neue Anwendungen aufzudecken.
Zusammenfassend lässt sich sagen, dass die komplexe Struktur der Verbindung aufregende Wege für Forschung und Entwicklung eröffnet. Ihr Potenzial umfasst die Krebstherapie, antimikrobielle Anwendungen und vieles mehr. Weitere Studien sind unerlässlich, um ihre vollen Fähigkeiten freizuschalten und zum wissenschaftlichen Fortschritt beizutragen. 🌟
Wirkmechanismus
Target of Action
It’s known that 1,2,4-triazole derivatives have been reported to show promising activity against various cancer cell lines . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have shown promising antidiabetic activity by inhibiting α-amylase and α-glucosidase . These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins within the cell, leading to changes in cellular processes .
Cellular Effects
In vitro studies have indicated that some compounds similar to (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds have been shown to inhibit the proliferation of these cancer cells by inducing apoptosis .
Molecular Mechanism
Similar compounds have been shown to bind to certain biomolecules within the cell, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro studies .
Eigenschaften
IUPAC Name |
[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N9O/c30-20(27-6-4-26(5-7-27)10-16-2-1-3-21-9-16)17-11-28(12-17)18-8-19(24-14-23-18)29-15-22-13-25-29/h1-3,8-9,13-15,17H,4-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOBZXYCEDMUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)
![1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2458877.png)

![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)
![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2458882.png)
![2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid](/img/structure/B2458883.png)
![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2458885.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2458886.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)

